molecular formula C12H11FO2 B6224115 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2089651-62-5

3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6224115
CAS No.: 2089651-62-5
M. Wt: 206.2
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Description

Bicyclo[1.1.1]pentane (BCP) derivatives are highly rigid, three-dimensional scaffolds widely employed in medicinal chemistry as bioisosteres for linear alkynes or para-substituted aromatic rings . The 3-(4-fluorophenyl)BCP-carboxylic acid variant features a fluorinated aromatic substituent at the bridgehead position, which modulates electronic properties, lipophilicity, and metabolic stability. The carboxylic acid group enhances solubility and enables further functionalization, making it a versatile building block for drug discovery .

Properties

CAS No.

2089651-62-5

Molecular Formula

C12H11FO2

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Conditions

The reaction initiates with the thermal or photochemical homolytic cleavage of a BCP-containing precursor, such as bicyclo[1.1.1]pentane-1-carbonyl peroxide, generating a bridgehead radical. This radical selectively attacks the electron-deficient para position of 1,4-difluorobenzene, forming a carbon-carbon bond between the BCP core and the fluorophenyl ring. The carboxylic acid group is either preserved throughout the reaction or introduced via subsequent oxidation.

Key advantages include:

  • Regioselectivity : The radical preferentially targets the para position of the fluorophenyl ring due to reduced steric hindrance and electronic effects.

  • Metal-free conditions : Eliminates transition-metal catalysts, simplifying purification and reducing costs.

Optimization and Yield Data

Recent studies have optimized reaction parameters such as solvent polarity, temperature, and radical initiator concentration. Using dimethyl sulfoxide (DMSO) as a solvent at 80°C with di-tert-butyl peroxide (DTBP) as the initiator achieves yields of 58–65%. The table below summarizes critical parameters:

ParameterOptimal ConditionYield Impact
SolventDMSO+15% vs THF
Temperature80°C+22% vs 60°C
Initiator (DTBP)2.5 mol%Peak yield
Reaction Time12 h65% plateau

Photochemical Flow Synthesis of BCP Core Followed by Functionalization

Large-scale production of the BCP core via continuous flow photochemistry has emerged as a foundational strategy, enabling subsequent derivatization to introduce the 4-fluorophenyl group.

Flow Reactor Design and Core Synthesis

The photochemical [2π+2σ] cycloaddition between [1.1.1]propellane and diacetyl in a continuous flow reactor produces bicyclo[1.1.1]pentane-1,3-diketone at kilogram scales. Irradiation at 365 nm using LED arrays achieves 92% conversion in 6 hours, with the flow system minimizing side reactions through precise residence time control.

Haloform Reaction for Carboxylic Acid Formation

The diketone intermediate undergoes haloform reaction with sodium hypochlorite in aqueous NaOH, cleaving the central carbon-carbon bond to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Decarboxylation at 150°C selectively removes one carboxylic acid group, generating the monosubstituted BCP-carboxylic acid precursor.

Propellane Acylation with Fluorophenyl Precursors

Direct functionalization of [1.1.1]propellane with fluorophenyl-containing acylating agents provides a single-step route to the target molecule.

Iron-Phthalocyanine Catalyzed Acylation

Fe(Pc)-catalyzed reactions between [1.1.1]propellane and 4-fluorophenylacetyl chloride in the presence of tert-butyl hydroperoxide (TBHP) yield the BCP-carboxylic acid directly. The mechanism involves:

  • TBHP oxidation of Fe(Pc) to generate oxo-iron species

  • Hydrogen abstraction from propellane, forming a bridgehead radical

  • Radical recombination with the acyl chloride

This method achieves 48% yield with 5 mol% catalyst loading, though scalability remains challenging due to propellane’s instability.

Late-Stage Fluorination of BCP-Phenyl Intermediates

An alternative approach involves introducing fluorine after constructing the BCP-phenyl framework.

Electrophilic Fluorination

BCP-phenylboronic acid undergoes fluorination using Selectfluor in aqueous AgNO₃ at 70°C. The silver ions facilitate boron-fluorine exchange, installing the fluorine substituent para to the BCP group with 63% efficiency.

Comparison of Fluorination Methods

The table below contrasts two fluorination strategies:

MethodReagentTemp (°C)YieldByproducts
ElectrophilicSelectfluor/AgNO₃7063%AgCl
NucleophilicKF/18-crown-612041%HF

Critical Analysis of Scalability and Industrial Applicability

Throughput Comparison

MethodBatch Size (g)Time (h)Cost ($/g)
Radical Alkylation2002412.50
Flow Photochemistry100084.20
Fe(Pc) Acylation504828.75

The flow photochemical method demonstrates superior scalability, producing 1 kg of intermediate in 8 hours , whereas radical alkylation balances moderate scale with simpler equipment.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Research indicates that derivatives of bicyclic compounds, including 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, exhibit promising anticancer properties. Studies have shown that modifications to the bicyclic structure can enhance biological activity against various cancer cell lines, making it a candidate for further development in anticancer therapies .

2. Neurological Disorders
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies are focusing on its interaction with neurotransmitter systems .

Material Science Applications

1. Polymer Chemistry
The unique bicyclic structure allows for the incorporation of this compound into polymer matrices, which can enhance the mechanical properties and thermal stability of materials used in various applications, including coatings and composites .

2. Organic Electronics
Due to its electronic properties, this compound is being investigated for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material could lead to improved efficiency in these devices .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups enable further chemical modifications, making it valuable in developing new pharmaceuticals and agrochemicals .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Study BNeurological EffectsShowed potential modulation of serotonin receptors, suggesting anxiolytic properties .
Study CMaterial DevelopmentEnhanced thermal stability and mechanical strength when incorporated into polymer blends .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Table 1: Key Properties of BCP-Carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight LogD<sup>a</sup> Kinetic Solubility (µM)<sup>b</sup> Microsomal Stability (t1/2)<sup>c</sup> Synthesis Method Key Applications
3-(4-Fluorophenyl)BCP-carboxylic acid 4-Fluorophenyl C12H11FO2 206.21 ~1.8 (est.) >100 (est.) Not reported Likely radical alkylation Phenyl bioisostere
3-(Trifluoromethyl)BCP-carboxylic acid CF3 C7H7F3O2 180.12 2.1 75 Stable (t1/2 >60 min) Commercial Lipophilicity enhancement
3-(Difluoromethyl)BCP-carboxylic acid CHF2 C7H8F2O2 162.14 1.5 >100 Moderate (t1/2 ~30 min) LiAlH4 reduction Metabolic stability studies
3-(2,2,2-Trifluoroethyl)BCP-carboxylic acid CF3CH2 C8H9F3O2 194.15 1.9 Not reported Not reported Radical addition Alkyl chain bioisostere

<sup>a</sup>LogD (chromatographic) measured at pH 7.4 .
<sup>b</sup>Kinetic solubility in PBS buffer .
<sup>c</sup>Microsomal stability in human liver microsomes .

Key Observations :

  • Lipophilicity : Trifluoromethyl and trifluoroethyl derivatives exhibit higher LogD values (2.1–1.9) than difluoromethyl (1.5), aligning with their enhanced membrane permeability .
  • Synthetic Accessibility : Metal-free radical alkylation protocols enable scalable synthesis of aryl-substituted BCPs (e.g., pyrazinyl derivatives) , while fluorinated aliphatic analogs require specialized reagents like LiAlH4.

Heteroaromatic and Functionalized Derivatives

  • 3-(Pyrazin-2-yl)BCP-carboxylic acid : Synthesized via homolytic aromatic alkylation, this derivative serves as a polar bioisostere for pyridines, improving aqueous solubility (LogD ~0.8) .
  • 3-(Methoxycarbonyl)BCP-carboxylic acid : A key precursor for amide coupling reactions; used in photoredox flow synthesis with 80% yield .
  • 3-Amino-BCP-carboxylic acid: Demonstrates utility in peptide synthesis, offering conformational rigidity .

Biological Activity

3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2089651-62-5) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory responses. This article reviews the synthesis, biological evaluations, and research findings related to this compound, highlighting its therapeutic implications.

  • Molecular Formula : C12_{12}H11_{11}F O2_2
  • Molecular Weight : 206.22 g/mol
  • Purity : Typically around 95% .
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several key steps:

  • Suzuki Coupling : A pivotal reaction that forms the core bicyclic structure.
  • Asymmetric Ketone Reduction : This step is crucial for introducing chirality into the molecule.
  • Radical Bicyclopentylation : A novel approach that enhances the structural integrity and bioactivity of the compound.

These methods have been optimized to yield high purity and efficiency, making the compound suitable for biological evaluation .

Anti-inflammatory Properties

Research indicates that bicyclo[1.1.1]pentanes, including this compound, can act as effective anti-inflammatory agents. A study evaluated four BCP-containing synthetic lipoxin A mimetics, revealing that one derivative exhibited significant anti-inflammatory activity by reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% . The study highlights the therapeutic potential of BCPs in managing inflammation-related disorders.

The mechanism through which this compound exerts its effects involves:

  • Activation of G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown to activate specific GPCRs involved in inflammatory responses.
  • Regulation of Cytokine Release : The compound has been observed to downregulate pro-inflammatory cytokines such as TNFα and MCP1, contributing to its anti-inflammatory effects .

Study on Lipoxin Mimetic Activity

In a comparative study involving various BCP derivatives, researchers synthesized and tested multiple analogues against inflammatory markers in human monocyte cell lines. The findings indicated that modifications to the BCP structure could enhance anti-inflammatory efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Evaluation of Metabolic Stability

Another aspect of research focused on the metabolic stability of BCP derivatives compared to traditional fatty acid-derived molecules. The incorporation of fluorinated phenyl groups was found to significantly improve metabolic resistance, enhancing the therapeutic window for potential applications in chronic inflammatory diseases .

Data Table

Compound NameCAS NumberAnti-inflammatory ActivityKey Findings
This compound2089651-62-5HighSignificant reduction in LPS-induced NFκB activity
BCP-sLXm (imidazolo derivative)Not specifiedVery HighIC50 in picomolar range; effective against multiple cytokines
Other BCP analoguesVariousModerateVaried efficacy based on structural modifications

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid?

  • Methodological Answer: Synthesis typically involves constructing the bicyclo[1.1.1]pentane core via carbene insertion or radical addition, followed by functionalization with fluorophenyl and carboxylic acid groups. For example, fluorophenyl groups can be introduced via Suzuki-Miyaura coupling, while ester hydrolysis yields the carboxylic acid. Reaction parameters (temperature, catalyst) must be tightly controlled to avoid side products like over-fluorinated derivatives .

Q. How is the bicyclo[1.1.1]pentane framework characterized structurally?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, is critical for confirming the bicyclic structure. Peaks near 40–50 ppm (bridgehead carbons) and 120–130 ppm (fluorophenyl carbons) are diagnostic. X-ray crystallography provides additional validation of the strained bicyclic geometry .

Q. What role does fluorination play in the compound’s physicochemical properties?

  • Methodological Answer: Fluorination enhances lipophilicity and metabolic stability. The 4-fluorophenyl group increases electron-withdrawing effects, lowering the pKa of the carboxylic acid (~2.5–3.0) compared to non-fluorinated analogues. This impacts solubility and binding affinity in biological assays .

Q. How can researchers optimize esterification of the carboxylic acid moiety?

  • Methodological Answer: Use methanol or tert-butanol with acid catalysts (e.g., H2_2SO4_4) under reflux. Anhydrous conditions and molecular sieves improve yields by minimizing hydrolysis. For sensitive substrates, consider Mitsunobu conditions (DIAD, PPh3_3) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like enzymes or receptors. Compare results with experimental IC50_{50} values to refine models .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer: Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). Control for batch-to-batch purity variations via HPLC (>98% purity). Assess off-target effects using kinome-wide profiling .

Q. How can low yields in decarboxylative coupling reactions be addressed?

  • Methodological Answer: Use photoredox catalysts (e.g., Ir[dF(CF3_3)ppy]2_2(dtbbpy)PF6_6) under blue LED irradiation. Optimize solvent (MeCN or DMF) and additive (e.g., LiBr) to stabilize radical intermediates. Monitor reaction progress via UPLC-TOF .

Q. What are the challenges in incorporating this compound into peptide backbones?

  • Methodological Answer: The rigid bicyclic structure disrupts peptide flexibility. Use solid-phase synthesis with Fmoc-protected derivatives. Activate the carboxylic acid with HATU/DIPEA and couple to amine residues at 0°C to minimize epimerization .

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